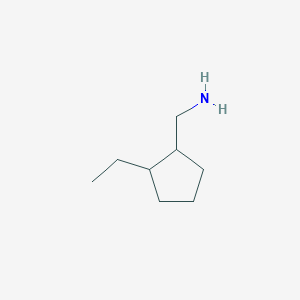

(2-Ethylcyclopentyl)methanamine

Description

(2-Ethylcyclopentyl)methanamine is a substituted cyclopentane derivative featuring an ethyl group at the 2-position of the cyclopentyl ring and a methanamine (-CH2NH2) functional group. This structural motif places it within the broader class of cycloalkylmethanamines, which are studied for their pharmacological and physicochemical properties. The ethyl substituent likely influences steric and electronic properties, impacting solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name |

(2-ethylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMNUZOWOQTHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylcyclopentyl)methanamine typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 2-ethylcyclopentanone with ammonia or an amine under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield (2-Ethylcyclopentyl)methanamine.

Industrial Production Methods: In an industrial setting, the production of (2-Ethylcyclopentyl)methanamine may involve the catalytic hydrogenation of 2-ethylcyclopentanone in the presence of ammonia. The reaction is typically conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines.

Scientific Research Applications

(2-Ethylcyclopentyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylcyclopentyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural formula.

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- For example, compounds with four-carbon linkers and ethyl groups showed <15% D2R inhibition at 10 mmol/L, suggesting steric or electronic tuning by the ethyl group improves receptor specificity .

- For instance, N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine significantly inhibited wheat germination, implying bioactivity distinct from alkyl-substituted analogs .

Solubility and Stability

- Methanamine Solubility Trends : indicates that methanamine derivatives exhibit temperature- and solvent-dependent solubility. For example, benzenemethanamine (a simpler aromatic analog) has lower solubility in polar solvents compared to aliphatic variants like (2-Ethylcyclopentyl)methanamine, likely due to reduced hydrogen-bonding capacity .

- Methoxyethyl Substitution : The [1-(2-methoxyethyl)cyclopentyl]methanamine () has enhanced hydrophilicity (via the methoxy group) compared to the ethyl-substituted compound, which may improve aqueous solubility but reduce blood-brain barrier permeability .

Biological Activity

(2-Ethylcyclopentyl)methanamine is an organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C10H15N

- Molecular Weight : 149.23 g/mol

- Density : Approximately 0.9 g/cm³

(2-Ethylcyclopentyl)methanamine primarily functions as a trace amine-associated receptor 1 (TAAR1) agonist. The activation of TAAR1 has implications for neurotransmission, influencing the levels of key neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This mechanism is crucial for understanding its potential therapeutic applications in neuropsychiatric disorders and other conditions influenced by these neurotransmitters.

Pharmacological Effects

Research indicates that (2-Ethylcyclopentyl)methanamine exhibits several pharmacological effects:

- Neurotransmitter Modulation : By acting on TAAR1, it can modulate neurotransmission pathways, potentially affecting mood, cognition, and behavior.

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to (2-Ethylcyclopentyl)methanamine may exhibit antibacterial properties against various strains of bacteria, including multidrug-resistant organisms .

Study on Neurotransmitter Interaction

A study investigating the interaction of (2-Ethylcyclopentyl)methanamine with TAAR1 revealed that its agonistic action could lead to increased dopamine release in neuronal cultures. This finding supports its potential use in treating conditions such as depression and anxiety disorders where dopamine dysregulation is a factor.

Antimicrobial Efficacy

In a comparative analysis of various amines, (2-Ethylcyclopentyl)methanamine was evaluated for its antimicrobial activity. The results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 62.5 to 500 µg/mL. The compound demonstrated synergistic effects when combined with traditional antibiotics .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.